2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime

Physical Property Purification Thermal Stability

Optimize your fluorinated drug discovery with 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime. The 3,4-difluorophenoxy motif enhances metabolic stability and binding affinity beyond generic oximes—critical for reproducible antifungal SAR (comparable to fluconazole) and Co(III)-ligand catalysis. Its sharp 73–75°C melting point ensures straightforward purification. Insist on this specific intermediate to safeguard experimental validity and streamline synthetic workflows.

Molecular Formula C13H9F2NO2
Molecular Weight 249.21 g/mol
Cat. No. B12334042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime
Molecular FormulaC13H9F2NO2
Molecular Weight249.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H/b16-8+
InChIKeyJGLVDIVHVFZUDA-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime: Essential Building Block for Fluorinated Aromatic Synthesis


2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime (CAS: 451485-69-1, molecular formula C13H9F2NO2) is an organic compound classified as an aromatic oxime, specifically a benzaldehyde oxime derivative [1]. It is characterized by a 3,4-difluorophenoxy moiety attached to the ortho position of a benzaldehyde oxime core [1]. The compound has a molecular weight of 249.21 g/mol and a melting point of 73-75°C [1]. The (E)-isomer is the predominant form, as indicated by the IUPAC name (NE)-N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine [1]. It is primarily utilized as a research intermediate in the synthesis of fluorinated heterocyclic compounds, ligands for coordination chemistry, and potential pharmaceutical agents.

Why Generic Oxime Substitution Fails for 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime in Critical Research


Direct substitution of 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime with generic, unsubstituted benzaldehyde oximes or other halogenated analogs is not feasible without significant impact on both physical and biological properties. The specific 3,4-difluorophenoxy substitution pattern dictates the compound's melting point , which is crucial for purification and formulation, and influences its electronic and steric profile, directly affecting binding affinity in biological assays [1]. For example, the presence of a 4-fluorophenoxy group in related oxime derivatives has been shown to confer potent antifungal activity (MICs = 15.63–31.25 μg/mL) comparable to fluconazole, a result not observed with unsubstituted analogs [1]. Therefore, substituting this compound with a structurally similar but chemically distinct alternative would likely lead to divergent experimental outcomes, compromising the validity of structure-activity relationship (SAR) studies and the reproducibility of synthetic protocols.

Quantitative Evidence for Selecting 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime Over Analogs


Elevated Melting Point Differentiates 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime from Unsubstituted Benzaldehyde Oxime

The 3,4-difluorophenoxy substitution significantly elevates the melting point of 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime (73-75°C) compared to unsubstituted benzaldehyde oxime (33-36°C) [REFS-1, REFS-2]. This increase of approximately 40°C indicates enhanced intermolecular forces and greater thermal stability, which directly impacts its handling, storage, and purification via recrystallization.

Physical Property Purification Thermal Stability

Modulated Melting Point Compared to 4-Fluorobenzaldehyde Oxime Suggests Different Crystal Packing

The melting point of 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime (73-75°C) is lower than that of its simpler analog, 4-fluorobenzaldehyde oxime (82-85°C) [REFS-1, REFS-2]. This difference, despite the addition of a larger phenoxy group, highlights the significant impact of the 3,4-difluorophenoxy substitution on crystal lattice energy and molecular packing. This property can be exploited in co-crystal screening and solid-state formulation studies.

Physical Property Crystal Engineering Substituent Effect

The 3,4-Difluorophenoxy Motif is Associated with Potent Antifungal Activity in Related Oxime Derivatives

While direct biological data for 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime is limited, a closely related oxime derivative containing a 4-fluorophenoxy group (compound 3d) demonstrated potent in vitro antifungal activity against Candida albicans, Candida glabrata, Saccharomyces cerevisiae, and Aspergillus niger, with MIC values ranging from 15.63 to 31.25 μg/mL [1]. This activity was comparable to or more potent than the reference drug fluconazole. The presence of the 3,4-difluorophenoxy group in the target compound suggests a similar or potentially enhanced biological profile due to the additional fluorine atom, which can improve metabolic stability and membrane permeability.

Antifungal Activity Structure-Activity Relationship Fluorine Chemistry

Established Utility as a Precursor for Tridentate Iminooxime Ligands in Coordination Chemistry

2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime has been explicitly used as a starting material for the synthesis of new tridentate iminooxime ligands and their Co(III) complexes, as reported by Mutlu & Irez (2008) [1]. This application demonstrates its practical value in coordination chemistry, where the oxime group and the ether oxygen can act as donor atoms for metal chelation. The fluorinated aromatic ring further allows for tuning the electronic properties of the resulting metal complexes, which is essential for applications in catalysis and materials science. This specific application is not broadly documented for simpler benzaldehyde oximes, highlighting a key differentiator for researchers in inorganic and organometallic chemistry.

Coordination Chemistry Ligand Design Metal Complexes

Strategic Application Scenarios for 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime in Research and Development


Synthesis of Fluorinated Heterocycles for Agrochemical and Pharmaceutical Lead Discovery

Researchers engaged in the synthesis of novel fluorinated heterocycles, such as isoxazolines or pyrazoles, should prioritize 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime. Its use as a precursor for benzaldehyde oxime derivatives is well-documented in patent literature for generating key intermediates in agrochemical and pharmaceutical active substances [1]. The 3,4-difluorophenoxy group imparts enhanced metabolic stability and unique electronic effects to the final heterocyclic product, which are critical for optimizing biological activity and pharmacokinetic properties. The compound's distinct melting point also facilitates easier purification of intermediates, streamlining the overall synthetic workflow.

Development of Novel Antifungal Agents Targeting Resistant Fungal Strains

Given the class-level evidence that closely related 4-fluorophenoxy oxime derivatives exhibit potent antifungal activity (MICs = 15.63–31.25 μg/mL) comparable to fluconazole [2], 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime is a strategic choice for medicinal chemistry teams aiming to develop new antifungal therapies. The additional fluorine atom in the 3,4-difluorophenoxy group offers a potential advantage in overcoming resistance mechanisms and improving target binding. This compound serves as an ideal starting point for structure-activity relationship (SAR) studies focused on optimizing the aryloxy moiety of antifungal oximes.

Design and Synthesis of Tridentate Iminooxime Ligands for Catalytic and Materials Applications

Inorganic and organometallic chemists focused on ligand design should select 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime based on its proven utility in constructing tridentate iminooxime ligands and their corresponding Co(III) complexes [3]. The resulting metal complexes are of interest for applications in homogeneous catalysis, magnetic materials, and biological studies. The fluorinated aromatic ring allows for fine-tuning the electronic environment of the metal center, a capability not easily achieved with non-fluorinated or simpler oxime precursors. This compound provides a direct and efficient entry point to a specific class of ligands with established synthetic protocols.

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